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Compound of Interest

Compound Name: VDM11

Cat. No.: B1662279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VDM11, a selective

inhibitor of anandamide reuptake. The document details its mechanism of action, summarizes

key quantitative data, outlines experimental protocols for its study, and presents its structure-

activity relationship. This guide is intended to serve as a valuable resource for researchers and

professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to VDM11 and the Endocannabinoid
System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide

array of physiological processes. A key component of the ECS is the endogenous cannabinoid,

anandamide (AEA). The biological actions of anandamide are terminated by its removal from

the synaptic cleft through a process of cellular reuptake, followed by intracellular enzymatic

degradation.[1] The primary enzyme responsible for anandamide hydrolysis is Fatty Acid Amide

Hydrolase (FAAH).[2]

VDM11, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a

potent and selective inhibitor of the anandamide membrane transporter (AMT).[3] By blocking

this transporter, VDM11 effectively increases the extracellular concentration of anandamide,

thereby potentiating its effects at cannabinoid receptors (CB1 and CB2).[4][5] This mechanism

of action has positioned VDM11 as a valuable pharmacological tool for investigating the
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therapeutic potential of enhancing endocannabinoid signaling in various pathological

conditions.

Mechanism of Action: Anandamide Reuptake
Inhibition
The precise molecular identity of the anandamide transporter remains a subject of ongoing

research, with evidence suggesting the involvement of a FAAH-like anandamide transporter

(FLAT) and fatty acid binding proteins (FABPs).[2][6] VDM11 is thought to act by competitively

inhibiting the binding of anandamide to this transport machinery, thereby preventing its

internalization into the cell.[2] While VDM11 is primarily characterized as an anandamide

reuptake inhibitor, some studies have reported its ability to inhibit FAAH at higher

concentrations, suggesting a dual mechanism of action under certain experimental conditions.

[7] It is also suggested that VDM11 may act as an alternative substrate for FAAH.[7]

Quantitative Data on VDM11 Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of

VDM11 on anandamide reuptake and related enzymes.
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Target
Inhibitory

Concentration (IC50)
Assay Conditions Reference

Anandamide

Accumulation (FLAT-

expressing cells)

Not explicitly stated

for VDM11, but shown

to prevent

accumulation

[3H]-anandamide

accumulation in FLAT-

expressing Hek293

cells

[2]

Fatty Acid Amide

Hydrolase (FAAH)
2.6 µM

Rat brain FAAH, in the

presence of 0.125%

fatty acid-free BSA

Fatty Acid Amide

Hydrolase (FAAH)
1.6 µM

Rat brain FAAH, in the

absence of fatty acid-

free BSA

[7]

Monoacylglycerol

Lipase (MAGL)
21 µM

Cytosolic MAGL, in

the presence of

0.125% fatty acid-free

BSA

Monoacylglycerol

Lipase (MAGL)
14 µM

Membrane-bound

MAGL, in the

presence of 0.125%

w/v fatty acid-free

BSA

Monoacylglycerol

Lipase (MAGL)
6 µM

Membrane-bound

MAGL, in the absence

of fatty acid-free BSA

[7]

Experimental Protocols
This section provides a detailed methodology for a typical in vitro anandamide uptake assay to

evaluate the efficacy of inhibitors like VDM11.

[³H]-Anandamide Uptake Assay in Cultured Cells
Objective: To measure the cellular uptake of radiolabeled anandamide and assess the

inhibitory effect of VDM11.
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Materials:

Cell line (e.g., Neuro-2a, C6 glioma, or primary neurons)

Cell culture medium and supplements

[³H]-Anandamide (specific activity ~200 Ci/mmol)

Unlabeled anandamide

VDM11 and other test compounds

Fatty acid-free bovine serum albumin (BSA)

Phosphate-buffered saline (PBS)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

Pre-incubation: Wash the cells twice with warm PBS. Pre-incubate the cells for 10-15

minutes at 37°C with serum-free medium containing the desired concentration of VDM11 or

vehicle control. To distinguish between active transport and passive diffusion, a parallel set of

experiments should be conducted at 4°C.

Initiation of Uptake: Add [³H]-anandamide (final concentration, e.g., 100 nM) to each well and

incubate for a short period (e.g., 1-5 minutes) at 37°C (and 4°C for the control set). The

incubation time should be optimized to measure the initial rate of uptake.

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing

the cells three times with ice-cold PBS containing 1% (w/v) fatty acid-free BSA.

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M

NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the
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radioactivity using a scintillation counter.

Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at

4°C (passive diffusion) from the radioactivity measured at 37°C. The inhibitory effect of

VDM11 is expressed as a percentage of the control (vehicle-treated) uptake. IC50 values

can be determined by testing a range of VDM11 concentrations and fitting the data to a

dose-response curve.
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Caption: Anandamide signaling pathway and inhibition by VDM11.

Experimental Workflow for VDM11 Evaluation
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Caption: In vitro anandamide uptake assay workflow.

Structure-Activity Relationship (SAR)
The structure of VDM11, an N-arachidonoyl-phenylamine derivative, is key to its inhibitory

activity. SAR studies on related compounds have revealed several important features:
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Arachidonoyl Chain: The long, polyunsaturated arachidonoyl tail is crucial for high-affinity

binding to the anandamide transporter.

Amide Linkage: The amide bond connecting the fatty acid to the phenylamine headgroup is a

critical pharmacophoric element.

Phenylamine Headgroup: The nature and substitution pattern of the aromatic headgroup

significantly influence potency and selectivity. In VDM11, the 4-hydroxy and 2-methyl

substitutions on the phenyl ring are important for its activity. Replacing the ethanolamine

head group of anandamide with a 4-hydroxyphenyl group, as seen in the related compound

AM404, results in a high-affinity ligand for the transporter.

Conclusion
VDM11 is a valuable pharmacological tool for studying the endocannabinoid system. Its

primary mechanism of action is the inhibition of anandamide reuptake, which leads to an

elevation of extracellular anandamide levels and enhanced cannabinoid receptor signaling.

While it may also interact with FAAH at higher concentrations, its selectivity for the anandamide

transporter at lower concentrations makes it a useful probe for dissecting the physiological and

pathological roles of anandamide. The data and protocols presented in this guide provide a

solid foundation for researchers and drug development professionals to effectively utilize

VDM11 in their studies and to explore the therapeutic potential of anandamide reuptake

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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